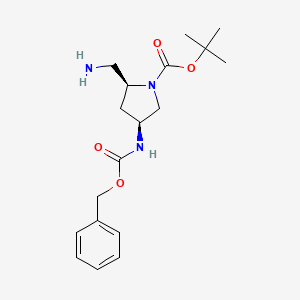
(2S,4S)-2-(Aminomethyl)-1-Boc-4-(Cbz-amino)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrolidines. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminomethyl group, and a benzyloxycarbonyl-protected amino group. It is often used in organic synthesis and pharmaceutical research due to its versatile reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.
Introduction of the Aminomethyl Group: This step involves the addition of an aminomethyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions during subsequent steps.
Introduction of the Tert-Butyl Group: The tert-butyl group is introduced through an alkylation reaction.
Industrial Production Methods
In an industrial setting, the production of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((METHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
- (2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((ETHOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE
Uniqueness
(2S,4S)-TERT-BUTYL 2-(AMINOMETHYL)-4-(((BENZYLOXY)CARBONYL)AMINO)PYRROLIDINE-1-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The benzyloxycarbonyl group provides protection for the amino group, allowing for selective reactions at other sites within the molecule.
Propriétés
Formule moléculaire |
C18H27N3O4 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
tert-butyl (2S,4S)-2-(aminomethyl)-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(23)21-11-14(9-15(21)10-19)20-16(22)24-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12,19H2,1-3H3,(H,20,22)/t14-,15-/m0/s1 |
Clé InChI |
WXWQALGLDMETQY-GJZGRUSLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CN)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CN)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















